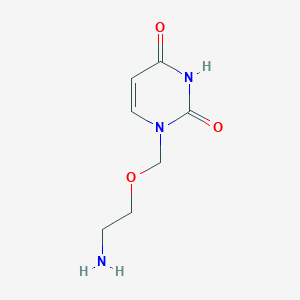
2-(2,4,5,7-Tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)terephthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4,5,7-TETRABROMO-6-HYDROXY-3-OXO-3H-XANTHEN-9-YL)-1,4-BENZENEDICARBOXYLIC ACID is a complex organic compound with the molecular formula C21H8Br4O7. It is known for its unique structure, which includes multiple bromine atoms and a xanthene core. This compound is often used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5,7-TETRABROMO-6-HYDROXY-3-OXO-3H-XANTHEN-9-YL)-1,4-BENZENEDICARBOXYLIC ACID typically involves the bromination of a xanthene derivative followed by carboxylation. The reaction conditions often require the use of strong brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure the selective bromination of the xanthene core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. The final product is typically purified using techniques like recrystallization or chromatography to achieve the desired level of purity.
化学反応の分析
Types of Reactions
2-(2,4,5,7-TETRABROMO-6-HYDROXY-3-OXO-3H-XANTHEN-9-YL)-1,4-BENZENEDICARBOXYLIC ACID undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atoms can be reduced to form a less brominated derivative.
Substitution: The bromine atoms can be substituted with other functional groups such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium nitrite (NaNO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may result in a less brominated xanthene derivative.
科学的研究の応用
2-(2,4,5,7-TETRABROMO-6-HYDROXY-3-OXO-3H-XANTHEN-9-YL)-1,4-BENZENEDICARBOXYLIC ACID is widely used in scientific research due to its unique properties:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is used in various biochemical assays and as a fluorescent probe due to its xanthene core.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism of action of 2-(2,4,5,7-TETRABROMO-6-HYDROXY-3-OXO-3H-XANTHEN-9-YL)-1,4-BENZENEDICARBOXYLIC ACID involves its interaction with various molecular targets. The bromine atoms and the xanthene core play a crucial role in its reactivity and binding affinity. The compound can interact with proteins, nucleic acids, and other biomolecules, leading to changes in their structure and function. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-(2,4,5,7-TETRABROMO-6-HYDROXY-3-OXO-3H-XANTHEN-9-YL)BENZOIC ACID: This compound is similar in structure but has a benzoic acid group instead of a benzenedicarboxylic acid group.
2-(2,4,5,7-TETRABROMO-6-HYDROXY-3-OXO-3H-XANTHEN-9-YL)BENZOATE: This compound has a benzoate group and is used in similar applications.
Uniqueness
2-(2,4,5,7-TETRABROMO-6-HYDROXY-3-OXO-3H-XANTHEN-9-YL)-1,4-BENZENEDICARBOXYLIC ACID is unique due to its combination of multiple bromine atoms and a xanthene core, which imparts distinctive chemical and physical properties. This makes it particularly useful in applications requiring high reactivity and stability.
特性
分子式 |
C21H8Br4O7 |
|---|---|
分子量 |
691.9 g/mol |
IUPAC名 |
2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)terephthalic acid |
InChI |
InChI=1S/C21H8Br4O7/c22-11-4-9-13(8-3-6(20(28)29)1-2-7(8)21(30)31)10-5-12(23)17(27)15(25)19(10)32-18(9)14(24)16(11)26/h1-5,26H,(H,28,29)(H,30,31) |
InChIキー |
AVJVXHCGUOZOHI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)O)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


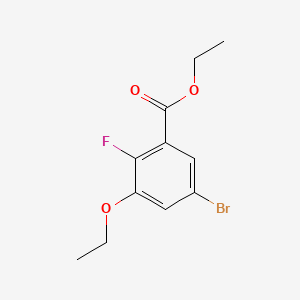
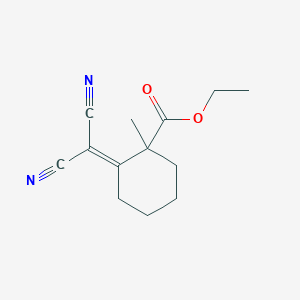
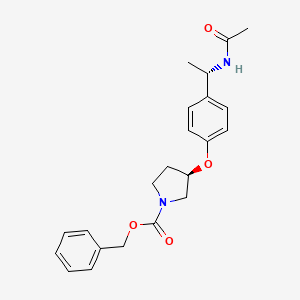
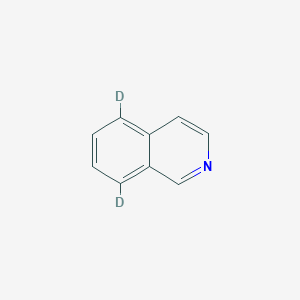
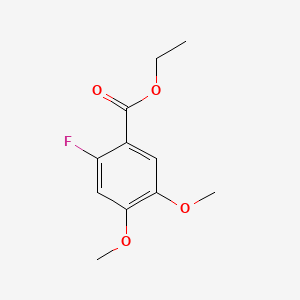
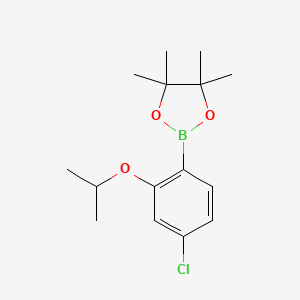
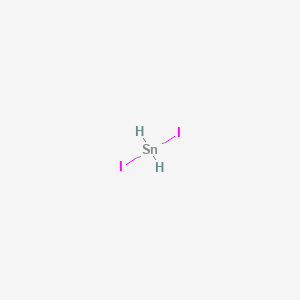
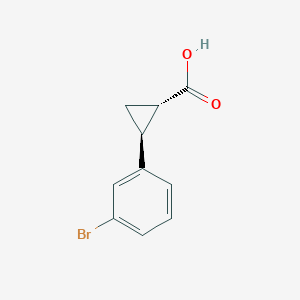
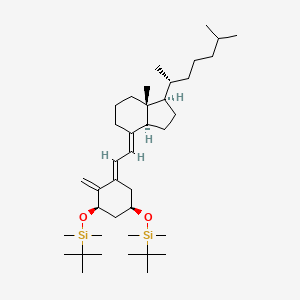
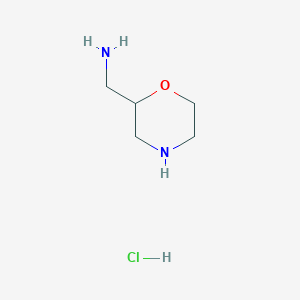

![Ethyl 7-(Morpholin-2-Yl)Pyrazolo[1,5-A]Pyrimidine-3-Carboxylate](/img/structure/B14028197.png)

